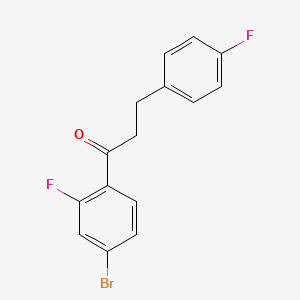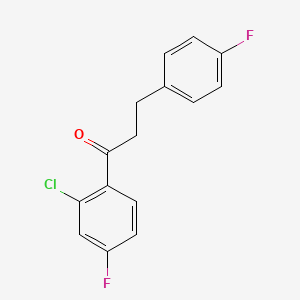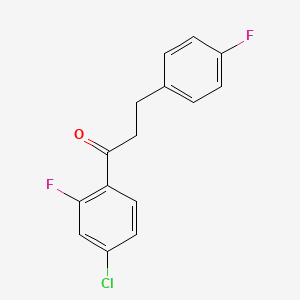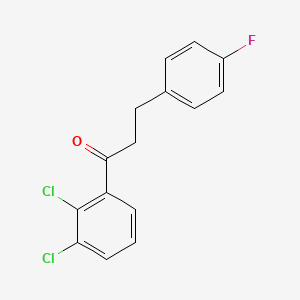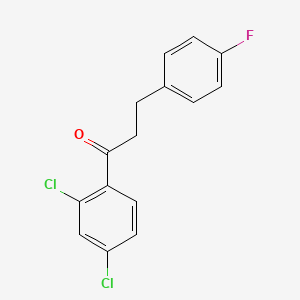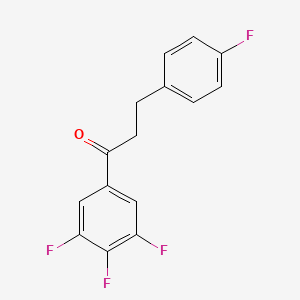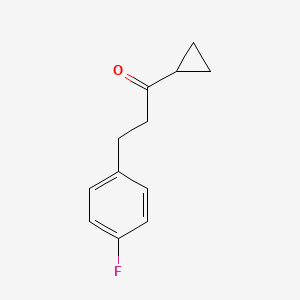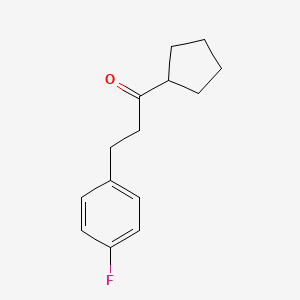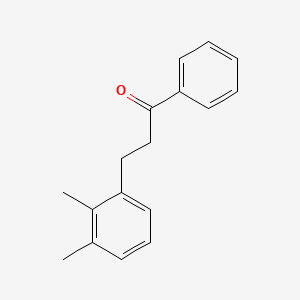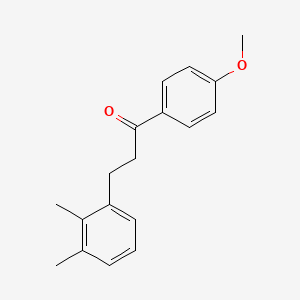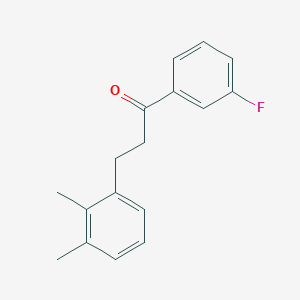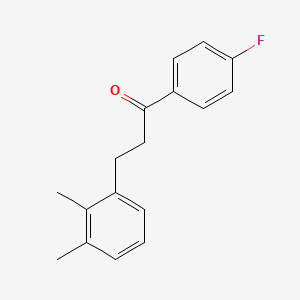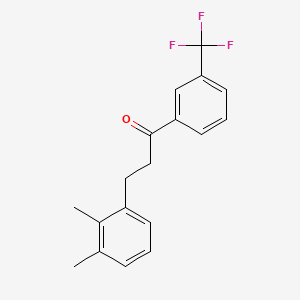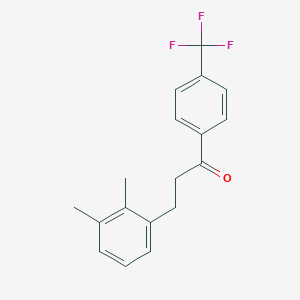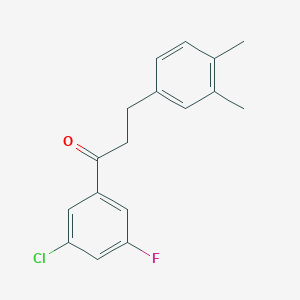
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone is a chemical compound offered for experimental and research use . Its molecular formula is C17H16ClFO .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone consists of a propiophenone backbone with chlorine and fluorine substituents at the 3’ and 5’ positions, respectively, and a 3,4-dimethylphenyl group at the 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone are not specified in the sources I found . Typically, these properties would include characteristics such as melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity Studies :
- Synthesis of related compounds, like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, has been explored. These compounds have been synthesized and analyzed using spectroscopy and quantum chemical studies, which aids in understanding their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Biocatalysis Research :
- The reduction of 3-chloro-4-fluoropropiophenone by Saccharomyces cerevisiae, a type of yeast used as a whole-cell biocatalyst, has been optimized. This research contributes to understanding how microorganisms can be used in chemical transformations (이해룡 et al., 2011).
Photophysical Properties and Materials Science :
- Studies on new indium(III) phthalocyanines, which include compounds like 3,4-(dimethoxyphenylthio) substituted chloroindium(III) phthalocyanines, have been conducted to explore their photophysical properties and potential applications in humidity sensing (Keskin et al., 2016).
Environmental Studies and Pollutant Degradation :
- Research on the sonochemical degradation of aromatic organic pollutants, including 4-chloro-3,5-dimethylphenol and 4-fluorophenol, has been conducted. This study offers insights into the use of ultrasound for the mineralization of such compounds in aqueous solutions (Goskonda et al., 2002).
Analytical Chemistry :
- The development of methods for the chromatographic separation and detection of phenols, including 3,4-dimethylphenol, using specific derivatizing reagents. This research is crucial for analyzing and monitoring environmental pollutants (Landzettel et al., 1995).
Orientations Futures
The future directions for research and applications of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone are not specified in the sources I found . The potential uses of a compound often depend on its physical and chemical properties, biological activity, and the results of experimental studies.
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXANJHPPWHQCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644859 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898779-71-0 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

